Thyroxine Aminopropyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

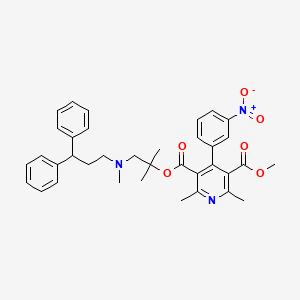

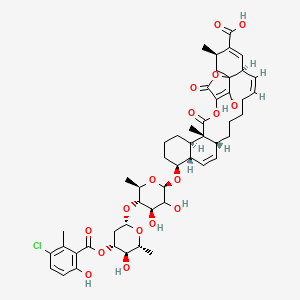

Thyroxine Aminopropyl Ether is a derivative of Thyroxine . Thyroxine, also known as T4, is a hormone produced by the thyroid gland . The molecular formula of Thyroxine Aminopropyl Ether is C18H18I4N2O4 and it has a molecular weight of 833.96 .

Molecular Structure Analysis

Thyroxine and its derivatives, including Thyroxine Aminopropyl Ether, are composed of a phenyl ring attached via an ether linkage to a tyrosine molecule. Both have two iodine atoms on their tyrosine (inner) ring . The specific molecular structure of Thyroxine Aminopropyl Ether is not detailed in the available resources.

Scientific Research Applications

Bioanalytics: Thyroxine Quantification

Thyroxine Aminopropyl Ether is used in bioanalytical applications, particularly in the quantification of thyroxine (T4) hormone levels. Researchers have utilized functionalized gold and silver nanoparticles as Surface-Enhanced Raman Spectroscopy (SERS) substrates to detect T4 concentrations ranging from picomolar to millimolar . This technique is crucial for diagnosing thyroid-related disorders, where accurate measurement of T4 levels is essential.

Proteomics Research

In proteomics, Thyroxine Aminopropyl Ether serves as a biochemical tool for studying protein expression and function. It is used to investigate the role of thyroid hormones in protein synthesis and metabolism, providing insights into how T4 influences various physiological processes .

Thyroid Hormone Analogs Synthesis

This compound is instrumental in synthesizing analogs of thyroid hormones, which are used to study thyroid hormone receptors (TRs). These analogs help in understanding the specific actions of TR isoforms on different tissues, which is valuable for developing targeted therapies for thyroid-related diseases .

Developmental Biology

Thyroxine Aminopropyl Ether is used in developmental biology research to study the role of T4 in the growth and development of reproductive organs and neurons. It helps in understanding the hormonal regulation of developmental processes .

Pharmacology

In pharmacology, researchers use Thyroxine Aminopropyl Ether to create drugs that mimic or inhibit the action of natural T4. This has potential applications in treating hypothyroidism or conditions associated with T4 excess .

Point-of-Care Testing

The sensitivity of SERS substrates functionalized with Thyroxine Aminopropyl Ether allows for the development of point-of-care testing devices. These devices can quickly and accurately measure T4 levels in a non-laboratory setting, which is beneficial for remote or resource-limited areas .

Safety And Hazards

Thyroxine, from which Thyroxine Aminopropyl Ether is derived, can cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and may cause skin, eye, and respiratory tract irritation . Specific safety and hazard information for Thyroxine Aminopropyl Ether is not detailed in the available resources.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thyroxine Aminopropyl Ether involves the conversion of thyroxine to its protected derivative followed by the coupling reaction with aminopropyl ether.", "Starting Materials": ["Thyroxine", "Boc anhydride", "Aminopropyl ether", "DCC", "DMAP", "Methanol", "Dichloromethane", "Triethylamine"], "Reaction": ["Protection of thyroxine amino group with Boc anhydride in the presence of DMAP and triethylamine", "Deprotection of Boc group using methanol", "Coupling of the deprotected thyroxine with aminopropyl ether using DCC and DMAP in dichloromethane"] } | |

CAS RN |

1797884-40-2 |

Product Name |

Thyroxine Aminopropyl Ether |

Molecular Formula |

C18H18I4N2O4 |

Molecular Weight |

833.97 |

IUPAC Name |

(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |

InChI Key |

LKBFZRCWERFDDM-HNNXBMFYSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.